molecular formula C7H3Cl2FO B1362231 5-Chloro-2-fluorobenzoyl chloride CAS No. 394-29-6

5-Chloro-2-fluorobenzoyl chloride

Cat. No.: B1362231
CAS No.: 394-29-6
M. Wt: 193 g/mol
InChI Key: VWGAATKTEAKOCO-UHFFFAOYSA-N
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Description

5-Chloro-2-fluorobenzoyl chloride: is an organic compound with the molecular formula C7H3ClFO. It is a derivative of benzoyl chloride, where the benzene ring is substituted with a chlorine atom at the fifth position and a fluorine atom at the second position. This compound is a valuable intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries.

Biochemical Analysis

Biochemical Properties

5-Chloro-2-fluorobenzoyl chloride plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules . It interacts with various enzymes, proteins, and other biomolecules through its reactive acyl chloride group. This group can form covalent bonds with nucleophilic sites on biomolecules, leading to the formation of stable adducts . For instance, it can react with amino groups on proteins, leading to the modification of protein structure and function . Additionally, this compound can interact with enzymes involved in metabolic pathways, potentially inhibiting or modifying their activity .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It can influence cell function by modifying proteins and enzymes, thereby affecting cell signaling pathways, gene expression, and cellular metabolism . For example, the modification of key signaling proteins can alter the transmission of signals within the cell, leading to changes in cellular responses . Additionally, the compound’s interaction with enzymes involved in gene expression can result in changes in the levels of specific mRNAs and proteins, thereby influencing cellular function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through covalent binding interactions with biomolecules . The reactive acyl chloride group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the formation of stable adducts . This can result in the inhibition or activation of enzyme activity, depending on the specific enzyme and the nature of the modification . Additionally, the compound can influence gene expression by modifying transcription factors and other proteins involved in the regulation of gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation . The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro and in vivo studies . For example, prolonged exposure to this compound can result in sustained changes in gene expression and cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At low doses, the compound can have beneficial effects, such as the inhibition of specific enzymes involved in disease pathways . At high doses, the compound can be toxic, leading to adverse effects such as cell death and tissue damage . Threshold effects have been observed, where the compound’s activity changes dramatically at specific concentration levels .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors . The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates . These intermediates can further react with biomolecules, leading to changes in metabolic flux and metabolite levels . Additionally, the compound can influence the activity of key metabolic enzymes, thereby affecting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The compound can be taken up by cells through specific transporters, leading to its accumulation in specific cellular compartments . Additionally, binding proteins can facilitate the transport of the compound within the cell, influencing its localization and activity .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . The compound can be directed to specific compartments or organelles within the cell, where it exerts its biochemical effects . For example, the compound can accumulate in the nucleus, where it can interact with transcription factors and other proteins involved in gene expression . Additionally, post-translational modifications can influence the compound’s localization and activity, further modulating its effects on cellular function .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-fluorobenzoyl chloride typically involves the chlorination and fluorination of benzoyl chloride derivatives. One common method is:

    Starting Material: 5-Chloro-2-fluorobenzoic acid.

    Reagent: Thionyl chloride (SOCl2).

    Reaction Conditions: The reaction is carried out under reflux conditions, where 5-Chloro-2-fluorobenzoic acid is treated with thionyl chloride. The reaction proceeds with the evolution of sulfur dioxide (SO2) and hydrogen chloride (HCl) gases, resulting in the formation of this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure efficient and large-scale production. The use of automated systems and controlled reaction conditions helps in maintaining product quality and yield.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-fluorobenzoyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The compound reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Hydrolysis: In the presence of water, it hydrolyzes to form 5-Chloro-2-fluorobenzoic acid.

    Reduction: It can be reduced to 5-Chloro-2-fluorobenzyl alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Amines: React under mild conditions to form amides.

    Alcohols: React under acidic or basic conditions to form esters.

    Thiols: React under basic conditions to form thioesters.

    Water: Hydrolysis occurs readily in the presence of water or aqueous solutions.

Major Products Formed

    Amides: Formed from reactions with amines.

    Esters: Formed from reactions with alcohols.

    Thioesters: Formed from reactions with thiols.

    5-Chloro-2-fluorobenzoic acid: Formed from hydrolysis.

Scientific Research Applications

5-Chloro-2-fluorobenzoyl chloride is used in various scientific research applications, including:

    Pharmaceuticals: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with anti-inflammatory, analgesic, and antimicrobial properties.

    Agrochemicals: It is used in the synthesis of herbicides, fungicides, and insecticides.

    Material Science: It is employed in the preparation of specialty polymers and advanced materials.

    Organic Synthesis:

Comparison with Similar Compounds

Similar Compounds

    Benzoyl Chloride: The parent compound without any substituents on the benzene ring.

    4-Chlorobenzoyl Chloride: A similar compound with a chlorine atom at the fourth position.

    2-Fluorobenzoyl Chloride: A similar compound with a fluorine atom at the second position.

Uniqueness

5-Chloro-2-fluorobenzoyl chloride is unique due to the presence of both chlorine and fluorine substituents on the benzene ring. This dual substitution imparts distinct chemical properties, such as increased reactivity and the ability to form diverse derivatives. The combination of electron-withdrawing effects from both substituents enhances its utility in various synthetic applications.

Properties

IUPAC Name

5-chloro-2-fluorobenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2FO/c8-4-1-2-6(10)5(3-4)7(9)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWGAATKTEAKOCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C(=O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70378586
Record name 5-Chloro-2-fluorobenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70378586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

394-29-6
Record name 5-Chloro-2-fluorobenzoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=394-29-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-2-fluorobenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70378586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Chloro-2-fluorobenzoyl chloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of 5-Chloro-2-fluorobenzoyl chloride in the synthesis of the poly(phenylene ether)s described in the paper?

A1: this compound serves as a key starting material in the multi-step synthesis of the poly(phenylene ether)s (PPEs). It first undergoes a Friedel–Crafts reaction with anisole. This is followed by a nickel-mediated homocoupling reaction, ultimately yielding the monomer bis[4-fluoro-3-(p-methoxylbenzoyl)]biphenyl (BFMBP) []. This monomer is then polymerized to form the desired PPEs. Therefore, this compound is essential for constructing the backbone of the polymer.

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